molecular formula C13H11NO4 B1420280 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1096868-01-7

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1420280
CAS No.: 1096868-01-7
M. Wt: 245.23 g/mol
InChI Key: XKPVROAHJNFQAE-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid is a complex organic compound characterized by the presence of a benzodioxin ring fused to a pyrrole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring can be formed through a cyclization reaction with ethylene glycol in the presence of an acid catalyst.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling of Benzodioxin and Pyrrole Rings: The benzodioxin and pyrrole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can target the benzodioxin ring, converting it to a dihydrobenzodioxin derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution often requires catalysts like aluminum chloride (AlCl₃) and conditions such as reflux in an appropriate solvent.

Major Products

    Oxidation: Pyrrole-2,3-diones and other oxidized derivatives.

    Reduction: Dihydrobenzodioxin derivatives.

    Substitution: Various substituted benzodioxin-pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore these potential therapeutic applications.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxin and pyrrole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)propanoic acid
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid

Uniqueness

Compared to these similar compounds, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzodioxin and pyrrole moieties in a single molecule offers a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-13(16)10-7-14-6-9(10)8-1-2-11-12(5-8)18-4-3-17-11/h1-2,5-7,14H,3-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPVROAHJNFQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CNC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid
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4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid
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4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid
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4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid

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